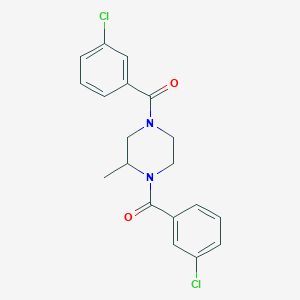

1,4-bis(3-chlorobenzoyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

[4-(3-chlorobenzoyl)-3-methylpiperazin-1-yl]-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-4-2-6-16(20)10-14)8-9-23(13)19(25)15-5-3-7-17(21)11-15/h2-7,10-11,13H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJKKXQENRFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(3-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

Oxidation and Reduction: Products depend on the specific conditions and reagents used, potentially leading to the formation of hydroxyl or carbonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H18Cl2N2O2

- Molecular Weight : 377.3 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with two chlorobenzoyl groups, which enhances its reactivity and potential for biological interactions.

Chemistry

1,4-bis(3-chlorobenzoyl)-2-methylpiperazine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

- Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Forms derivatives by reacting with nucleophiles. |

| Oxidation | Can be oxidized to yield carboxylic acids or ketones. |

| Reduction | Capable of yielding alcohols or reduced piperazine derivatives. |

Biology

The compound has shown promising biological activities, particularly in the realm of antimicrobial and anticancer research. Studies indicate that it can inhibit the growth of various cancer cell lines.

- Case Study: Anticancer Activity

Medicine

Research is ongoing to explore the therapeutic potential of this compound as a pharmaceutical agent. Its structural features suggest that modifications could enhance its pharmacological properties.

- Potential Mechanisms of Action :

- The chlorobenzoyl groups may interact with biological macromolecules, leading to inhibition of critical cellular functions such as DNA replication and protein synthesis.

- The piperazine ring can modulate receptor activity, further contributing to its therapeutic effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity.

- Applications in Material Science :

- The compound's chemical properties make it suitable for developing polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine

- Structure : Replaces 3-chlorobenzoyl with 5-chloro-2-isobutoxybenzoyl groups.

- Key Differences : The isobutoxy group increases steric bulk and alters electronic properties compared to the chloro-substituted benzoyl in the target compound.

- Synthesis : Prepared via bis-acylation of piperazine with activated benzoyl derivatives, similar to methods described for related compounds .

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine Dihydrochloride

- Structure : Features a sulfonyl group at position 1 and retains the 2-methylpiperazine core.

- Biological Activity : Acts as a protein kinase C inhibitor, demonstrating the impact of sulfonyl substituents on enzyme inhibition. The 2-methyl group stabilizes interactions with hydrophobic enzyme pockets .

1,4-Disubstituted 2-Methylpiperazine Derivatives (5-HT₁A Receptor Ligands)

- Structure: Variably substituted with aryl or heteroaryl groups (e.g., chloropyrimidine, chloroquinoline).

- Pharmacological Activity : Exhibits high affinity for 5-HT₁A receptors, with the 2-methyl group enhancing binding selectivity. Structural modifications at positions 1 and 4 modulate receptor interaction kinetics .

Temperature-Dependent Structural Effects

The 2-methyl group significantly influences the structure-directing properties of piperazine derivatives in aluminophosphate synthesis:

- At 160°C: 2-Methylpiperazine directs layered aluminophosphates with distinct inorganic sheet topologies compared to unsubstituted piperazine.

- At 190°C: The steric effects of the methyl group diminish, leading to identical topologies for both methylated and non-methylated derivatives.

- Implications : Highlights the compound’s conformational flexibility and its dependency on environmental conditions for applications in materials science .

Pharmacological and Catalytic Comparisons

Biological Activity

1,4-bis(3-chlorobenzoyl)-2-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and research findings related to this compound, with a focus on its anti-cancer properties.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two chlorobenzoyl groups attached to a piperazine ring. The presence of chlorine substituents is significant as they can enhance the lipophilicity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where 2-methylpiperazine is reacted with appropriate benzoyl chlorides. The resulting compounds are purified using methods such as column chromatography.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on liver (HUH7, HepG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across these lines, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HUH7 | 12.5 | 85 |

| HepG2 | 10.0 | 90 |

| MCF7 | 15.0 | 80 |

| HCT-116 | 20.0 | 75 |

| KATO-3 | 18.0 | 78 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death . Additionally, molecular docking studies suggest that this compound can bind effectively to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication .

Case Studies

A notable case study involved the administration of this compound in combination with doxorubicin (DOX). The results showed that when used together, there was a synergistic effect that enhanced the cytotoxicity against MCF7 cells while reducing toxicity towards normal cells . This finding highlights the potential for developing combination therapies using this compound.

Safety and Toxicology

While the anticancer potential is promising, it is essential to evaluate the safety profile of this compound. Preliminary studies indicate low toxicity towards non-cancerous cell lines at therapeutic concentrations, suggesting a favorable safety margin . However, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves acyl chloride coupling with 2-methylpiperazine. Key steps include:

-

Nucleophilic substitution : Reacting 3-chlorobenzoyl chloride with 2-methylpiperazine in anhydrous conditions (e.g., DCM or THF) under nitrogen.

-

Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for sterically hindered substrates .

-

Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, while controlled temperatures (60–80°C) prevent side reactions .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires stoichiometric control and inert atmospheres.

Parameter Optimal Condition Impact on Yield Solvent DMF ↑ Solubility Temperature 70°C ↓ Side reactions Catalyst Pd(PPh₃)₄ (0.5 mol%) ↑ Coupling rate

Q. How can X-ray crystallography determine the absolute configuration of this compound?

- Methodological Answer :

- Data collection : Use high-resolution (≤0.8 Å) single-crystal X-ray diffraction with Cu-Kα radiation.

- Absolute structure determination : Apply the Parsons' Q method and Hooft parameter to resolve light-atom (C, N, Cl) ambiguities. For chiral centers, refine Flack x parameters with Bijvoet pairs .

- Challenges : Weak anomalous scattering from Cl and C requires extended data collection (e.g., 360° φ scans) to minimize systematic errors .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzoyl vs. methyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- Contradiction resolution : Cross-validate crystallographic data (bond lengths/angles) with DFT-calculated NMR shifts to address discrepancies between experimental and predicted spectra .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs). Parameterize the ligand with Gaussian09-derived charges .

- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve racemization during synthesis of chiral 2-methylpiperazine derivatives?

- Methodological Answer :

- Chiral resolution : Convert racemic mixtures to diastereomeric salts (e.g., dibromides) for separation via recrystallization .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce enantioselectivity .

- Analytical monitoring : Chiral HPLC (Chiralpak AD-H column) tracks enantiomeric excess (ee) during synthesis .

Q. How do templating agents influence the structural properties of piperazine-based coordination polymers?

- Methodological Answer :

-

Hydrothermal synthesis : Piperazine derivatives act as structure-directing agents. For example, 2-methylpiperazine templates 1D uranium sulfate chains via N–H⋯O hydrogen bonds .

-

Impact of symmetry : Templates with lower symmetry (e.g., 2-methylpiperazine vs. piperazine) disrupt crystallographic regularity, favoring porous frameworks .

Templating Agent Framework Dimensionality Key Interaction Piperazine 2D layers N–H⋯O (SO₄²⁻) 2-Methylpiperazine 1D chains C–H⋯F (anions)

Q. What advanced purification techniques are essential for isolating this compound from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5→95% ACN) for high-purity isolation.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water) to exploit differential solubility of byproducts .

- Countercurrent chromatography : Separate isomers using hexane/ethyl acetate/water ternary systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

- Methodological Answer :

- Systematic error checks : Re-examine diffraction data for absorption or twinning artifacts (SHELXL TWIN command) .

- DFT validation : Compute theoretical NMR/IR spectra (Gaussian09) and compare with experimental data to identify misassigned peaks .

- Multi-technique corroboration : Use XPS or Raman spectroscopy to cross-validate functional group assignments .

Degradation and Stability Studies

Q. What protocols assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 48h. Monitor degradation via LC-MS .

- Photostability : Expose to UV light (254 nm) and analyze by HPLC for photoproduct formation.

- Oxidative resistance : Treat with H₂O₂ (3%) and track oxidation intermediates using ESI-MS .

Biological Activity Screening

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.